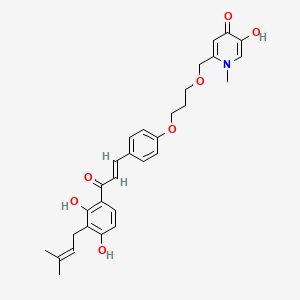

Antibacterial agent 145

Description

Propriétés

Formule moléculaire |

C30H33NO7 |

|---|---|

Poids moléculaire |

519.6 g/mol |

Nom IUPAC |

2-[3-[4-[(E)-3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxoprop-1-enyl]phenoxy]propoxymethyl]-5-hydroxy-1-methylpyridin-4-one |

InChI |

InChI=1S/C30H33NO7/c1-20(2)5-11-24-27(33)14-12-25(30(24)36)26(32)13-8-21-6-9-23(10-7-21)38-16-4-15-37-19-22-17-28(34)29(35)18-31(22)3/h5-10,12-14,17-18,33,35-36H,4,11,15-16,19H2,1-3H3/b13-8+ |

Clé InChI |

OYJVVCKGVHAPCW-MDWZMJQESA-N |

SMILES isomérique |

CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)OCCCOCC3=CC(=O)C(=CN3C)O)O)C |

SMILES canonique |

CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)OCCCOCC3=CC(=O)C(=CN3C)O)O)C |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Teixobactin: Discovery, Mechanism, and Synthesis

Introduction

In the ongoing battle against antimicrobial resistance, the discovery of novel antibacterial agents is of paramount importance. This whitepaper provides a comprehensive technical overview of Teixobactin, a recently discovered antibiotic with a unique mechanism of action and no detectable resistance to date.[1][2] Teixobactin represents a new class of antibiotics, offering a promising scaffold for the development of future therapeutics to combat multidrug-resistant pathogens.[2] This guide is intended for researchers, scientists, and drug development professionals, providing in-depth information on the discovery, origin, mechanism of action, and synthesis of this groundbreaking molecule.

Discovery and Origin

Teixobactin was discovered in 2015 by a team of researchers at Northeastern University, in collaboration with researchers from the University of Bonn and NovoBiotic Pharmaceuticals.[3] The discovery was made possible through a novel cultivation technique that allows for the growth of previously unculturable soil bacteria.[1]

The iChip Platform: The isolation of the Teixobactin-producing bacterium was achieved using the iChip (isolation chip), a device that enables the cultivation of microorganisms in their natural soil environment.[1][4] This technology circumvents the limitations of standard laboratory culture methods, which fail to support the growth of the vast majority of microbial species.[4]

Producing Organism: Teixobactin is produced by the Gram-negative bacterium Eleftheria terrae, a previously uncharacterized species of β-proteobacteria.[5] The bacterium was isolated from a soil sample collected in a grassy field in Maine, USA.[1]

Significance of the Discovery: The discovery of Teixobactin is a landmark achievement for several reasons:

-

It is the first new class of antibiotic discovered in decades.[1]

-

It demonstrates the potential of novel cultivation techniques to unlock the vast, untapped reservoir of natural products from unculturable microorganisms.[4]

-

It offers a potential solution to the growing crisis of antibiotic resistance, as no resistance to Teixobactin has been observed in laboratory studies.[2]

Quantitative Data

The antibacterial activity of Teixobactin has been evaluated against a range of Gram-positive pathogens, including drug-resistant strains. The following tables summarize the minimum inhibitory concentrations (MICs) of Teixobactin against various bacterial species.

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | Methicillin-sensitive (MSSA) | 0.25 |

| Methicillin-resistant (MRSA) | 0.25 | |

| Vancomycin-intermediate (VISA) | 0.5 | |

| Vancomycin-resistant (VRSA) | 0.5 | |

| Enterococcus faecalis | Vancomycin-sensitive (VSE) | 0.25 |

| Vancomycin-resistant (VRE) | 0.25 | |

| Streptococcus pneumoniae | Penicillin-sensitive | 0.06 |

| Penicillin-resistant | 0.06 | |

| Bacillus anthracis | Sterne | 0.03 |

| Clostridium difficile | ATCC 9689 | 0.25 |

| Mycobacterium tuberculosis | H37Rv | 2 |

Data compiled from various sources.

Experimental Protocols

Isolation of Eleftheria terrae using the iChip

-

Sample Preparation: A soil sample is diluted in a suitable buffer to achieve a concentration of approximately one bacterial cell per well of the iChip.

-

iChip Loading: The diluted soil suspension is loaded into the central wells of the iChip.

-

In Situ Cultivation: The iChip is covered with semi-permeable membranes and placed back into the soil from which the sample was collected. This allows for the diffusion of nutrients and growth factors from the natural environment to the isolated bacteria.

-

Incubation: The iChip is incubated in the soil for a period of 1-2 weeks to allow for the formation of microcolonies.

-

Isolation: After incubation, the iChip is retrieved, and the colonies are transferred to standard laboratory media for further characterization.

Extraction and Purification of Teixobactin

-

Fermentation: Eleftheria terrae is cultured in a suitable liquid medium to produce Teixobactin.

-

Extraction: The culture broth is extracted with an organic solvent, such as butanol, to separate the antibiotic from the aqueous phase.

-

Chromatography: The crude extract is subjected to multiple rounds of chromatography, including solid-phase extraction and high-performance liquid chromatography (HPLC), to purify Teixobactin to homogeneity.

-

Characterization: The purified compound is characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure.

Mechanism of Action

Teixobactin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] Its unique mode of action involves binding to two essential precursor molecules:

-

Lipid II: A key precursor in the synthesis of peptidoglycan, the major component of the Gram-positive cell wall.[3][5]

-

Lipid III: A precursor for the synthesis of teichoic acid, another important component of the Gram-positive cell wall.[5]

By binding to these highly conserved precursors, Teixobactin effectively blocks the construction of the cell wall, leading to cell lysis and death.[3] This dual-targeting mechanism is believed to be a key reason for the lack of detectable resistance.[2]

Signaling Pathway Diagram

Caption: Mechanism of action of Teixobactin.

Chemical Synthesis

The total synthesis of Teixobactin has been achieved by several research groups, providing a scalable route for the production of the antibiotic and its analogs for further development.

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS) of Teixobactin

Caption: Solid-phase synthesis of Teixobactin.

Teixobactin stands as a testament to the power of innovative approaches in drug discovery. Its novel mechanism of action, potent activity against resistant pathogens, and the absence of detectable resistance make it a highly promising lead compound for the development of new antibiotics. Further research into its biosynthesis, chemical synthesis of analogs, and preclinical and clinical evaluation will be crucial in realizing the full therapeutic potential of this remarkable molecule.

References

- 1. Teixobactin - Wikipedia [en.wikipedia.org]

- 2. Discovery, synthesis, and optimization of teixobactin, a novel antibiotic without detectable bacterial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. newindianexpress.com [newindianexpress.com]

- 4. embopress.org [embopress.org]

- 5. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the OP-145 Peptide and its Relationship to Human Cathelicidin LL-37

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the synthetic peptide OP-145, detailing its relationship to the endogenous human cathelicidin LL-37. It covers their comparative physicochemical properties, mechanisms of action, and antimicrobial efficacy, supported by quantitative data and detailed experimental protocols.

Introduction: From Endogenous Defense to Synthetic Derivative

The human cathelicidin LL-37 is a crucial component of the innate immune system, representing the only cathelicidin peptide found in humans.[1][2] It is a 37-amino acid, cationic, and amphipathic peptide that exhibits a broad spectrum of antimicrobial activity against bacteria, viruses, and fungi, alongside complex immunomodulatory functions.[3] However, challenges such as proteolytic instability and potential for cytotoxicity have hindered its direct therapeutic application.[4]

To address these limitations, synthetic derivatives have been developed. OP-145 is a 24-amino acid synthetic antimicrobial peptide derived from LL-37.[4][5][6][7] Specifically, OP-145 was created by removing the first 12 N-terminal residues of LL-37 and modifying the sequence to enhance the formation of an amphipathic α-helix, aiming for improved antimicrobial activity and stability.[4][6] OP-145 has shown potent activity against multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), and has completed Phase II clinical trials for the treatment of chronic middle ear infections, although development was not continued.[2][4]

Physicochemical Properties

The structural and chemical differences between LL-37 and its derivative OP-145 are fundamental to their distinct activities. OP-145 is shorter and has been optimized for a stable helical structure, which is critical for its interaction with microbial membranes.

| Property | Human Cathelicidin LL-37 | OP-145 Peptide |

| Amino Acid Sequence | LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES | Ac-IGKEFKRIVERIKRFLRELVRPLR-NH2 |

| Number of Residues | 37 | 24 |

| Molecular Weight | ~4493.3 Da | 3058.0 Da[6] |

| Net Charge (pH 7.4) | +6[3] | +6[4] |

| Structure | Predominantly α-helical in membrane environments | Optimized for stable amphipathic α-helix formation[6][7] |

| Origin | Endogenous human peptide | Synthetic, derived from LL-37[6][7] |

Mechanism of Action

Both peptides are cationic and membrane-active, but their specific interactions with bacterial and host cell membranes differ. Their primary antimicrobial action involves the disruption of the bacterial cell membrane.

Antimicrobial Action: Membrane Disruption

The positive charge of both LL-37 and OP-145 facilitates an initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and (lipo)teichoic acids in Gram-positive bacteria.[3][8] This is followed by insertion into the lipid bilayer, leading to membrane permeabilization, depolarization, and ultimately, cell death.[5][9]

Studies on model membranes reveal distinct mechanisms:

-

On Bacterial Membrane Mimics (e.g., composed of phosphatidylglycerol - PG): OP-145 induces membrane thinning and the formation of quasi-interdigitated lipid-peptide structures.[7]

-

On Mammalian Membrane Mimics (e.g., composed of phosphatidylcholine - PC): OP-145 causes the disintegration of liposomes into smaller, disk-like micelles and bilayer sheets.[7] This differing interaction mechanism contributes to the peptides' selectivity for bacterial over host cells, although this selectivity is not absolute.

References

- 1. Design and characterization of a new hybrid peptide from LL-37 and BMAP-27 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Membrane Activity of LL-37 Derived Antimicrobial Peptides against Enterococcus hirae: Superiority of SAAP-148 over OP-145 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Membrane Activity of LL-37 Derived Antimicrobial Peptides against Enterococcus hirae: Superiority of SAAP-148 over OP-145 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. OP-145 peptide [novoprolabs.com]

- 7. Phospholipid-driven differences determine the action of the synthetic antimicrobial peptide OP-145 on Gram-positive bacterial and mammalian membrane model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. invivogen.com [invivogen.com]

- 9. Bactericidal Activity to Escherichia coli: Different Modes of Action of Two 24-Mer Peptides SAAP-148 and OP-145, Both Derived from Human Cathelicidine LL-37 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antimicrobial Peptide OP-145

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of the antibacterial agent OP-145. The information is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Chemical Structure and Physicochemical Properties

OP-145 is a synthetic, 24-amino acid cationic antimicrobial peptide. It is a derivative of the human cathelicidin LL-37, specifically corresponding to amino acids 13-36, and has been modified to enhance its amphipathic helical structure.[1] The primary sequence and key physicochemical properties of OP-145 are summarized in the tables below.

Table 1: Amino Acid Sequence and Modifications of OP-145 [1][2]

| Feature | Description |

| Amino Acid Sequence | Ac-Ile-Gly-Lys-Glu-Phe-Lys-Arg-Ile-Val-Glu-Arg-Ile-Lys-Arg-Phe-Leu-Arg-Glu-Leu-Val-Arg-Pro-Leu-Arg-NH2 |

| One-Letter Code | Ac-IGKEFKRIVERIKRFLRELVRPLR-NH2 |

| N-terminal Modification | Acetylation |

| C-terminal Modification | Amidation |

Table 2: Physicochemical Properties of OP-145 [1][3][4]

| Property | Value |

| Molecular Formula | C142H246N46O31 |

| Molecular Weight | 3093.76 g/mol |

| Net Charge | +8 at pH 7.4 (calculated) |

| Hydrophobicity | High (calculated) |

| Secondary Structure | Predominantly α-helical in the presence of membranes |

| Appearance | Off-white to light yellow powder[4] |

| Purity (HPLC) | ≥ 98.0%[4] |

Antimicrobial Properties and Spectrum of Activity

OP-145 exhibits potent, broad-spectrum antibacterial activity against a range of pathogens, including multidrug-resistant strains. Its primary mechanism of action involves the disruption of bacterial cell membrane integrity.

Mechanism of Action

The antimicrobial activity of OP-145 is primarily driven by its cationic and amphipathic nature. The positively charged residues facilitate the initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. Following this initial binding, the hydrophobic face of the peptide inserts into the lipid bilayer, leading to membrane thinning, permeabilization, and eventual cell lysis.[4][5] This direct action on the cell membrane contributes to a low propensity for developing bacterial resistance.

Antibacterial Efficacy

OP-145 has demonstrated significant efficacy against a variety of clinically relevant bacteria, most notably against methicillin-resistant Staphylococcus aureus (MRSA).[2][6] It is also effective against other Gram-positive and Gram-negative bacteria.

Table 3: Minimum Inhibitory Concentrations (MICs) of OP-145 against Various Bacterial Strains

| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Staphylococcus aureus | MRSA (9 clinical isolates) | Not specified | Significant activity observed | [6] |

| Staphylococcus aureus | (Generic) | Not specified | 0.8 - 1.6 | [4] |

| Acinetobacter baumannii | MDR strains | 4 - >64 | Not specified | [7] |

| Escherichia coli | ATCC 25922 | Not specified | MIC reported | [8] |

| Pseudomonas aeruginosa | (Generic) | Not specified | Not specified | [9] |

| Klebsiella pneumoniae | MBL-producing | Not specified | Geometric mean of 7.8 for a similar peptoid | [10] |

Note: Data for some species are inferred from studies on similar peptides or are not specified in micromolar concentrations. Further targeted studies are needed for a complete profile.

Anti-Biofilm Activity

A critical aspect of OP-145's efficacy is its ability to inhibit the formation of and eradicate established bacterial biofilms. Biofilms are a major contributor to chronic infections and antibiotic resistance. Studies have shown that OP-145 significantly reduces biofilm formation by MRSA.[2][6]

Immunomodulatory Properties

As a derivative of the human cathelicidin LL-37, OP-145 is presumed to possess immunomodulatory functions, a key feature of many host defense peptides. LL-37 is known to modulate the host immune response by interacting with various cell surface and intracellular receptors, influencing cytokine production, and promoting chemotaxis.[3][11][12]

Potential Signaling Pathways

The immunomodulatory effects of LL-37 are mediated through several signaling pathways. While these have not been confirmed specifically for OP-145, its structural similarity to LL-37 suggests a potential for similar interactions.

Experimental Protocols

The following sections detail standardized protocols for evaluating the antimicrobial and anti-biofilm properties of OP-145.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

OP-145 peptide

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial strains

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) in sterile saline. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Peptide Dilution: Perform serial two-fold dilutions of OP-145 in CAMHB in the 96-well plate to achieve a range of desired concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the peptide dilutions. Include a positive control (inoculum without peptide) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of OP-145 that completely inhibits visible bacterial growth.

Biofilm Inhibition and Eradication Assay

This assay quantifies the ability of OP-145 to prevent biofilm formation and eradicate pre-formed biofilms using crystal violet staining.

Materials:

-

OP-145 peptide

-

Tryptic Soy Broth (TSB) supplemented with glucose

-

96-well flat-bottom microtiter plates

-

Crystal Violet solution (0.1%)

-

Ethanol (95%) or Acetic Acid (33%)

-

Plate reader

Procedure for Biofilm Inhibition:

-

Inoculum and Peptide Preparation: Prepare a bacterial inoculum (e.g., 1 x 10^6 CFU/mL) in TSB with glucose. Add serial dilutions of OP-145 to the wells of a 96-well plate, followed by the bacterial inoculum.

-

Incubation: Incubate the plate at 37°C for 24 hours without shaking.

-

Washing: Gently remove the planktonic culture and wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Staining: Add 0.1% crystal violet to each well and incubate for 15 minutes.

-

Washing and Solubilization: Wash away the excess stain with water and allow the plate to air dry. Solubilize the bound crystal violet with 95% ethanol or 33% acetic acid.

-

Quantification: Measure the absorbance at a wavelength of 570-595 nm using a plate reader.

Procedure for Biofilm Eradication:

-

Biofilm Formation: Inoculate the wells with the bacterial suspension and incubate for 24 hours to allow for biofilm formation.

-

Treatment: Remove the planktonic culture, wash the wells with PBS, and add fresh media containing serial dilutions of OP-145.

-

Incubation: Incubate for another 24 hours.

-

Quantification: Proceed with the washing, staining, and quantification steps as described for the inhibition assay.

Conclusion

OP-145 is a promising antimicrobial peptide with potent activity against clinically relevant pathogens, including multidrug-resistant strains. Its dual action as a direct antimicrobial agent and a potential immunomodulator makes it an attractive candidate for further development. The experimental protocols outlined in this guide provide a framework for the continued investigation of OP-145 and other novel antimicrobial peptides.

References

- 1. A Review of Antimicrobial Peptides: Structure, Mechanism of Action, and Molecular Optimization Strategies [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Review: Lessons Learned From Clinical Trials Using Antimicrobial Peptides (AMPs) [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Phospholipid-driven differences determine the action of the synthetic antimicrobial peptide OP-145 on Gram-positive bacterial and mammalian membrane model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Antibacterial Effects of Antimicrobial Peptides OP-145 against Clinically Isolated Multi-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Significance of LL-37 on Immunomodulation and Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity of Selected Antimicrobial Peptides Against Planktonic Culture and Biofilm of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial activity of peptoids against Metallo-β-lactamase-producing Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and other WHO priority pathogens, including Candida auris - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of OP-145 on Bacterial Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

OP-145, a synthetic 24-mer antimicrobial peptide derived from the human cathelicidin LL-37, has demonstrated potent bactericidal activity against a broad spectrum of bacteria, including antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action is multifaceted, primarily targeting the integrity of the bacterial cell membrane. This technical guide consolidates the current understanding of OP-145's interaction with bacterial membranes, presenting key quantitative data, detailed experimental protocols, and visual representations of its mode of action. The core of its mechanism involves an initial electrostatic attraction to the anionic bacterial surface, followed by membrane disruption, depolarization, and perturbation of lipid packing, ultimately leading to cell death.[3] The peptide's activity is notably influenced by the phospholipid composition of the target membrane, underpinning its selectivity for bacterial over mammalian cells.[4][5]

Core Mechanism of Action

OP-145's bactericidal cascade is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial cell envelope, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[3][4] Following this initial binding, OP-145 disrupts the cytoplasmic membrane through several coordinated actions:

-

Membrane Depolarization and Permeabilization: OP-145 induces a rapid depolarization of the bacterial cytoplasmic membrane.[3][6] However, the extent of membrane permeabilization can vary. While it effectively permeabilizes model membranes rich in anionic phospholipids like phosphatidylglycerol (PG), its ability to create pores in the membranes of living bacteria, particularly Escherichia coli, may not directly correlate with its killing efficiency.[3][7] Studies show that at lethal concentrations, membrane permeabilization in E. coli can be limited, though it increases at higher concentrations or over longer exposure times.[3][8]

-

Disruption of Lipid Packing: A crucial aspect of OP-145's activity is its ability to perturb the organization of lipids within the bacterial membrane.[3] Biophysical studies, such as differential scanning calorimetry, have revealed that OP-145 disrupts the acyl chain packing of phospholipids, a mechanism that contributes significantly to its lethal effect.[3]

-

Phospholipid Selectivity: The efficacy of OP-145 is strongly dependent on the lipid composition of the target membrane. It preferentially interacts with and disrupts membranes containing anionic phospholipids like PG, which are abundant in bacterial membranes.[4][5] In PG-rich model membranes, OP-145 can cause membrane thinning and the formation of quasi-interdigitated lipid-peptide structures.[4] Conversely, its interaction with zwitterionic phospholipids like phosphatidylcholine (PC), a major component of mammalian cell membranes, is different and less disruptive at therapeutic concentrations, contributing to its bacterial selectivity.[4][5]

The proposed sequence of events in the mechanism of action of OP-145 is depicted in the following diagram:

Quantitative Data on OP-145 Activity

The following tables summarize key quantitative data on the antimicrobial and membrane-disrupting activities of OP-145 against various bacterial species and model membranes.

Table 1: Antimicrobial Activity of OP-145 against Enterococcus hirae

| Exposure Time (minutes) | Lethal Concentration (LC99.9%) (µM) |

| 5 | 3.2 |

| 10 | 1.6 |

| 60 | 0.8 |

Data extracted from a study on the time- and concentration-dependent killing of E. hirae.[6]

Table 2: Membrane Depolarization and Permeabilization Activity of OP-145

| Bacterial Strain/Model Membrane | Assay | Concentration (µM) | Result |

| Enterococcus hirae | Membrane Depolarization | 3.2 - 6.4 | ~50% depolarization |

| Enterococcus hirae | Membrane Permeabilization | 6.4 | ~60% PI-positive cells after 10 min |

| Escherichia coli (smooth LPS) | Membrane Permeabilization | High concentrations | Up to 30% membrane permeability |

| POPG LUVs | Leakage Assay | 2 mol% | Significant leakage |

| POPE/POPG LUVs | Leakage Assay | Not specified | No significant leakage |

| E. coli polar lipid LUVs | Leakage Assay | Not specified | No significant leakage |

Data compiled from studies on E. hirae and E. coli, and model lipid vesicles (LUVs - Large Unilamellar Vesicles).[3][6][7]

Detailed Experimental Protocols

This section provides an overview of the methodologies used to characterize the mechanism of action of OP-145.

Antimicrobial Activity Assay (Determination of Lethal Concentration)

This protocol is a standard method for determining the bactericidal activity of an antimicrobial peptide.

Methodology:

-

Bacterial Culture Preparation: Bacteria (e.g., E. hirae) are cultured to the mid-logarithmic growth phase.

-

Cell Suspension: The bacterial cells are harvested, washed, and resuspended in a suitable buffer to a concentration of approximately 1 x 10^6 Colony Forming Units (CFU)/mL.[6]

-

Peptide Incubation: The bacterial suspension is incubated with various concentrations of OP-145 for different durations (e.g., 5, 10, 20, 30, 60, and 120 minutes).[6]

-

Viability Assessment: After incubation, aliquots of the suspension are serially diluted and plated on nutrient agar plates.

-

CFU Counting: The plates are incubated overnight, and the number of viable bacteria is determined by counting the CFUs. The lethal concentration (LC99.9%) is defined as the peptide concentration that results in a 99.9% reduction in CFU counts compared to a control without the peptide.[6]

Membrane Depolarization Assay

This assay measures the change in membrane potential using a fluorescent dye.

Methodology:

-

Cell Preparation: A suspension of bacterial cells is prepared as described for the antimicrobial activity assay.

-

Dye Loading: The cells are incubated with a membrane potential-sensitive fluorescent dye, such as DiSC3(5). This dye accumulates in polarized membranes, leading to self-quenching of its fluorescence.[6]

-

Peptide Addition: OP-145 is added to the cell suspension.

-

Fluorescence Measurement: The fluorescence intensity is monitored over time. Depolarization of the membrane causes the release of the dye into the medium, resulting in an increase in fluorescence.[6]

-

Data Analysis: The percentage of depolarization is calculated relative to the maximum fluorescence achieved by adding a substance that completely disrupts the membrane potential.

Membrane Permeabilization (Leakage) Assay

This assay assesses the integrity of the cell membrane by measuring the influx of a fluorescent dye that is normally membrane-impermeable.

Methodology:

-

Cell/Liposome Preparation: Prepare a suspension of bacterial cells or large unilamellar vesicles (LUVs) containing a fluorescent dye (like calcein). For whole-cell assays, the dye is added externally.

-

Peptide Incubation: OP-145 is added to the suspension and incubated for various time intervals.

-

Dye Addition: A membrane-impermeable fluorescent dye, such as Propidium Iodide (PI), which fluoresces upon binding to intracellular nucleic acids, is added.[6]

-

Analysis: The percentage of fluorescent (permeabilized) cells is quantified using flow cytometry.[3] For liposome leakage assays, the increase in fluorescence in the external medium due to dye release is measured with a fluorometer.

-

Data Interpretation: The results indicate the extent to which OP-145 has compromised the membrane's barrier function.

Conclusion

The antimicrobial peptide OP-145 employs a sophisticated, multi-step mechanism to kill bacteria, centered on the catastrophic disruption of the cell membrane. Its action is initiated by electrostatic binding, followed by membrane depolarization, permeabilization, and a critical perturbation of lipid packing. The selectivity of OP-145 for bacterial membranes, driven by its preference for anionic phospholipids, highlights its potential as a therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working to understand and harness the power of this promising antimicrobial peptide. Further research may continue to elucidate the finer details of its interactions with specific membrane components and its potential for synergistic activity with other antimicrobial agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Phospholipid-driven differences determine the action of the synthetic antimicrobial peptide OP-145 on Gram-positive bacterial and mammalian membrane model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Membrane Activity of LL-37 Derived Antimicrobial Peptides against Enterococcus hirae: Superiority of SAAP-148 over OP-145 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Unraveling the Profile of Antibacterial Agent 145: A Technical Overview of its Activity Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 145, also identified as compound 1b, has emerged as a molecule of interest in the ongoing search for novel antimicrobial compounds. This technical guide synthesizes the currently available data on its spectrum of activity, particularly against gram-negative bacteria, and delves into its potential mechanisms of action. While comprehensive peer-reviewed data remains limited, this document consolidates existing information to provide a foundational understanding for the research and drug development community. The agent is characterized by the molecular formula C₃₀H₃₃NO₇ and a molecular weight of 519.59.

Spectrum of Activity Against Gram-Negative Bacteria

Quantitative data on the minimum inhibitory concentration (MIC) of Antibacterial agent 145 against various gram-negative bacteria is not extensively consolidated in publicly available literature. However, fragmented reports suggest activity against several key pathogens. The following table summarizes the available MIC data, noting that the originating source for this specific data compilation is not definitively established in peer-reviewed literature.

| Gram-Negative Bacteria | Minimum Inhibitory Concentration (MIC) |

| Escherichia coli | 0.25-32 µg/mL |

| Salmonella spp. | 62.5–125 μg/mL |

| Pseudomonas aeruginosa | 62.5–125 μg/mL |

| Acinetobacter baumannii | 0.0078 µM (for a β-lactam conjugate) |

Note: The activity against Acinetobacter baumannii was reported for a conjugate of a related compound, suggesting a potential strategy for enhancing potency.

Experimental Protocols

Detailed experimental protocols for the evaluation of Antibacterial agent 145 are not explicitly published. However, standard microbiological methods are presumed to have been used. The following are detailed, generalized protocols for key assays relevant to the assessment of antibacterial agents.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

-

96-well microtiter plates.

-

Standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL).

-

Antibacterial agent 145 stock solution of known concentration.

-

Incubator (35°C ± 2°C).

-

Spectrophotometer or microplate reader.

Procedure:

-

Preparation of Antibacterial Agent Dilutions: A serial two-fold dilution of Antibacterial agent 145 is prepared in the 96-well plate using MHB. This typically covers a range from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.125 µg/mL).

-

Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls:

-

Growth Control: A well containing only MHB and the bacterial inoculum (no antibacterial agent).

-

Sterility Control: A well containing only MHB to check for contamination.

-

-

Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the antibacterial agent at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.

Kirby-Bauer Disk Diffusion Susceptibility Test

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent.

Materials:

-

Mueller-Hinton Agar (MHA) plates.

-

Sterile cotton swabs.

-

Standardized bacterial inoculum (0.5 McFarland standard).

-

Paper disks impregnated with a known concentration of Antibacterial agent 145.

-

Forceps.

-

Incubator (35°C ± 2°C).

-

Ruler or calipers.

Procedure:

-

Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension, and the excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of the MHA plate is then evenly streaked with the swab in three directions to ensure confluent growth.

-

Disk Application: Using sterile forceps, paper disks impregnated with Antibacterial agent 145 are placed on the surface of the agar.

-

Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-20 hours.

-

Interpretation: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone is correlated with the susceptibility of the bacterium to the agent, with larger zones indicating greater susceptibility.

Potential Mechanisms of Action and Signaling Pathways

The precise mechanism of action for Antibacterial agent 145 is not fully elucidated in the public domain. However, available information suggests a multi-faceted mode of action, potentially involving the disruption of the bacterial iron uptake pathway and inhibition of key cellular enzymes.

Targeting the Bacterial Iron Uptake Pathway

One of the proposed mechanisms for Antibacterial agent 145 is the interference with bacterial iron acquisition. Gram-negative bacteria have evolved sophisticated systems to scavenge iron, an essential nutrient, from their environment. These systems typically involve the secretion of siderophores, which are high-affinity iron chelators. The iron-siderophore complexes are then recognized by specific outer membrane receptors and transported into the cell. By disrupting this critical pathway, Antibacterial agent 145 could induce a state of iron starvation, thereby inhibiting bacterial growth and metabolism.

Caption: Proposed interference of Antibacterial agent 145 with the siderophore-mediated iron uptake system in gram-negative bacteria.

Inhibition of Dihydrofolate Reductase (DHFR)

Another potential target for antibacterial action is dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway. Folic acid is essential for the synthesis of nucleic acids and amino acids. Inhibition of bacterial DHFR would halt these vital processes, leading to bacteriostasis and ultimately cell death. While there is no direct evidence linking Antibacterial agent 145 to DHFR inhibition, this remains a plausible mechanism for broad-spectrum antibacterial agents.

Caption: Hypothetical inhibition of the bacterial dihydrofolate reductase (DHFR) pathway by Antibacterial agent 145.

Inhibition of DNA Gyrase Subunit B (GyrB)

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It is a well-established target for antibacterial drugs. The GyrB subunit possesses ATPase activity, which provides the energy for the enzyme's supercoiling function. Inhibition of GyrB would disrupt DNA topology and lead to bacterial cell death. Some reports have suggested a potential unstable interaction between a related "compound 1b" and the GyrB subunit, but this requires further investigation.

Caption: Postulated mechanism of DNA gyrase inhibition by Antibacterial agent 145 via targeting the GyrB subunit.

Conclusion and Future Directions

Antibacterial agent 145 presents a promising scaffold for the development of new treatments for gram-negative bacterial infections. The available data, though limited, suggests a spectrum of activity against clinically relevant pathogens and hints at a multi-target mechanism of action. However, to fully realize its therapeutic potential, further rigorous investigation is imperative.

Future research should focus on:

-

Definitive Structural Elucidation and Synthesis: A comprehensive report detailing the synthesis and unambiguous structural confirmation of Antibacterial agent 145 is needed to ensure consistency across studies.

-

Expanded Spectrum of Activity Studies: A systematic evaluation of the MIC of the confirmed structure against a broad and diverse panel of gram-negative bacteria, including multidrug-resistant strains, is crucial.

-

Mechanism of Action Validation: In-depth biochemical and genetic studies are required to definitively identify and characterize the molecular targets of Antibacterial agent 145. This includes validating its effects on the iron uptake pathway, DHFR, DNA gyrase, and other potential targets.

-

In Vivo Efficacy and Toxicity Studies: Preclinical studies in animal models of infection are necessary to assess the in vivo efficacy, pharmacokinetics, and safety profile of Antibacterial agent 145.

The development of this technical guide highlights the need for open and comprehensive data sharing in the scientific community to accelerate the discovery and development of novel antibacterial agents.

Insufficient Data Available for "Antibacterial Agent 145" to Generate In-Depth Technical Guide

Following a comprehensive search for "Antibacterial agent 145," it has been determined that there is a significant lack of specific, publicly available scientific literature and data pertaining to a compound definitively and consistently identified by this name. The search yielded only sparse and fragmented references, insufficient to construct the requested in-depth technical guide or whitepaper with the required level of detail.

One isolated mention refers to a "Compound 1b, also known as Antibacterial agent 145," suggesting it targets the bacterial iron uptake pathway and may be involved in quorum sensing. However, this information is not substantiated by a body of research that would allow for the detailed analysis of its mechanism of action, the compilation of quantitative data, or the outlining of specific experimental protocols as requested. Another potential reference appeared to be a citation number within a research paper rather than a designated compound name.

The core requirements of the user's request—summarizing quantitative data into structured tables, providing detailed experimental methodologies, and creating diagrams of signaling pathways and experimental workflows—are contingent on the existence of a robust and accessible body of scientific work on a specific agent. Without this foundational information for "Antibacterial agent 145," it is not possible to generate the accurate and detailed technical guide envisioned.

Further investigation into compounds targeting bacterial iron uptake or quorum sensing in the context of biofilm inhibition could potentially yield information on agents with similar functional profiles. However, any such report would not be centered on a specifically designated "Antibacterial agent 145" as requested. Therefore, the creation of the specified in-depth technical guide on "Antibacterial agent 145" cannot be fulfilled at this time due to the absence of sufficient primary data.

Initial Studies on the Cytotoxicity of "Antibacterial Agent 145" (OP-145)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

"Antibacterial agent 145," identified as the synthetic antimicrobial peptide OP-145, has demonstrated significant antibacterial activity. However, for its potential therapeutic application, a thorough understanding of its cytotoxic effects on human cells is paramount. This technical guide provides a comprehensive overview of the initial studies on the cytotoxicity of OP-145, detailing its mechanism of action, quantitative toxicity data, and the signaling pathways involved in its cytotoxic effects. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation and development of novel antimicrobial agents.

Mechanism of Cytotoxicity

The primary mechanism underlying the cytotoxicity of OP-145 is the disruption of the cell membrane. As a cationic and amphipathic peptide, OP-145 interacts with the phospholipid bilayer of mammalian cell membranes. This interaction leads to membrane destabilization and increased permeability, ultimately causing cell lysis. Studies on model membranes have shown that OP-145 can induce the formation of pores or channels, leading to the leakage of intracellular contents and cell death. At concentrations higher than those required for its antibacterial effects, OP-145 is lytic to human cells. The selectivity of OP-145 towards bacterial over mammalian cells is attributed to differences in membrane composition, particularly the higher content of anionic phospholipids in bacterial membranes.

Quantitative Cytotoxicity Data

The cytotoxic potential of OP-145 has been evaluated against various human cell lines and erythrocytes. The following tables summarize the available quantitative data, including the half-maximal inhibitory concentration (IC50) and the half-maximal hemolytic concentration (HC50).

Table 1: IC50 Values of OP-145 on Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HeLa | Cervical Cancer | 53.74 ± 2.95[1] |

| DU-145 | Prostate Cancer | 75.07 ± 5.48[1] |

Table 2: Hemolytic Activity of OP-145

| Cell Type | HC50 (µg/mL) |

| Human Erythrocytes | > 400 |

Experimental Protocols

Standardized assays are crucial for the accurate assessment of cytotoxicity. The following are detailed protocols for the most common assays used to evaluate the cytotoxic effects of antimicrobial peptides like OP-145.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Human cell line of interest

-

OP-145 peptide

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl with 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Culture medium

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of OP-145 and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 25 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the viability of untreated control cells.

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

The LDH assay is a colorimetric assay that measures the activity of LDH released from damaged cells. LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.

Materials:

-

Human cell line of interest

-

OP-145 peptide

-

96-well plates

-

LDH assay kit (containing substrate, cofactor, and dye)

-

Lysis buffer (for maximum LDH release control)

-

Culture medium

Procedure:

-

Seed cells in a 96-well plate and incubate until they reach the desired confluency.

-

Treat the cells with various concentrations of OP-145 and incubate for the desired exposure time.

-

Prepare control wells:

-

Spontaneous LDH release (untreated cells)

-

Maximum LDH release (cells treated with lysis buffer)

-

Background control (medium only)

-

-

After incubation, carefully collect the cell culture supernatant from each well.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture from the kit to each well.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100

Signaling Pathways in OP-145 Induced Cytotoxicity

While direct membrane disruption is the primary mechanism of OP-145 cytotoxicity, evidence suggests that at sub-lytic concentrations, antimicrobial peptides can induce programmed cell death, or apoptosis. The apoptotic signaling cascade is a complex network of protein interactions that ultimately leads to controlled cell dismantling.

Mitochondrial (Intrinsic) Pathway of Apoptosis

Antimicrobial peptides, including potentially OP-145, can trigger the intrinsic apoptotic pathway by targeting the mitochondria. This process involves:

-

Mitochondrial Membrane Depolarization: The peptide can interact with and disrupt the mitochondrial membrane potential.

-

Release of Pro-apoptotic Factors: This disruption leads to the release of cytochrome c and other pro-apoptotic proteins from the mitochondrial intermembrane space into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and -7.

-

Cellular Dismantling: The executioner caspases orchestrate the cleavage of key cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Caption: Mitochondrial (Intrinsic) Apoptosis Pathway Induced by OP-145.

Experimental Workflow for Cytotoxicity Assessment

A typical workflow for assessing the cytotoxicity of "Antibacterial agent 145" (OP-145) involves a series of in vitro assays to determine its effect on cell viability and the mechanism of cell death.

Caption: Experimental Workflow for OP-145 Cytotoxicity Assessment.

Conclusion

The initial studies on the cytotoxicity of "Antibacterial agent 145" (OP-145) indicate that its primary mode of action against human cells is through membrane disruption, leading to cell lysis at high concentrations. While specific quantitative data on a wide range of cell lines is still emerging, the available information suggests a degree of selectivity for bacterial cells. Further investigation into the specific signaling pathways, particularly the induction of apoptosis at sub-lytic concentrations, will provide a more complete understanding of the cytotoxic profile of OP-145. This knowledge is essential for the rational design and development of OP-145 and its analogues as safe and effective therapeutic agents.

References

Methodological & Application

Application Notes & Protocols: Purification and Characterization of Synthetic OP-145 Peptide

Introduction

OP-145 is a synthetic antimicrobial peptide (AMP) derived from the human cathelicidin LL-37 (amino acids 13-36).[1][2] Its sequence has been modified to enhance the formation of an ideal amphipathic α-helix, a key structural feature for antimicrobial activity.[1][3] To improve its stability against proteolytic degradation, the N-terminus is acetylated and the C-terminus is amidated.[1] OP-145 demonstrates potent, broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA), by disrupting the integrity of the bacterial cell membrane.[1][2][4] It has been investigated in clinical trials for treating chronic middle ear infections.[1][4]

These application notes provide detailed protocols for the purification and comprehensive characterization of chemically synthesized OP-145, ensuring high purity and verification of its structural and functional integrity for research and development purposes.

Section 1: Purification of Synthetic OP-145 Peptide

Following solid-phase peptide synthesis (SPPS) and cleavage from the resin, the crude OP-145 product contains the target peptide along with various impurities such as truncated sequences, deletion sequences, and by-products from protecting groups.[5] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides based on their hydrophobicity.[5][6][7][8]

Experimental Workflow: OP-145 Purification

Caption: Workflow for the purification of synthetic OP-145 peptide.

Protocol 1: Preparative RP-HPLC Purification

This protocol details the purification of crude OP-145 peptide using a C18 stationary phase.

1. Materials and Equipment:

-

Preparative HPLC system with a gradient pump and UV detector

-

C18 RP-HPLC column (e.g., Luna C18, 10 µm particle size, 100 Å pore size; 250 x 21.2 mm)[9]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)

-

Crude synthetic OP-145 peptide

-

Lyophilizer (Freeze-dryer)

2. Procedure:

-

Sample Preparation: Dissolve the crude OP-145 peptide in Mobile Phase A or a minimal amount of a solvent mixture (e.g., 20% ACN in water with 0.1% TFA) to a final concentration of approximately 5-10 mg/mL.[9] Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter to remove particulates.

-

Column Equilibration: Equilibrate the preparative C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A / 5% B) at a flow rate of 10-20 mL/min until a stable baseline is achieved on the UV detector.

-

Sample Injection: Load the prepared sample onto the equilibrated column.

-

Gradient Elution: Elute the bound peptides using a linear gradient of increasing Mobile Phase B concentration. The gradient must be optimized for OP-145 but a typical starting point is:

-

5-25% B over 10 minutes

-

25-55% B over 60 minutes

-

55-95% B over 10 minutes (for column wash)

-

-

Fraction Collection: Monitor the column eluent at 210-220 nm and collect fractions (e.g., 2-5 mL per fraction) corresponding to the major peaks.[5] The main peak should correspond to the full-length OP-145 peptide.

-

Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC (see Protocol 2a) and confirm the identity using mass spectrometry (see Protocol 2b).

-

Pooling and Lyophilization: Pool the fractions containing the target peptide with a purity of ≥98%. Freeze the pooled solution and lyophilize until a dry, fluffy white powder is obtained. Store the purified peptide at -20°C or -80°C.

Section 2: Characterization of Purified OP-145

After purification, the peptide must be thoroughly characterized to confirm its identity, purity, structure, and biological activity.

Experimental Workflow: OP-145 Characterization

Caption: Workflow for the multi-faceted characterization of purified OP-145.

Protocol 2a: Purity Assessment by Analytical RP-HPLC

1. Materials and Equipment:

-

Analytical HPLC system

-

Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% TFA in HPLC-grade water

-

Mobile Phase B: 0.1% TFA in ACN

-

Purified, lyophilized OP-145

2. Procedure:

-

Prepare a 1 mg/mL solution of purified OP-145 in Mobile Phase A.

-

Inject 10-20 µL onto the analytical column, equilibrated with 95% A / 5% B.

-

Elute with a linear gradient (e.g., 5% to 95% B over 30 minutes) at a flow rate of 1 mL/min.

-

Monitor absorbance at 214 nm.

-

Calculate purity by integrating the peak area of the main peak relative to the total area of all peaks in the chromatogram. The target purity should be ≥98%.

Protocol 2b: Identity Confirmation by Mass Spectrometry

Mass spectrometry (MS) is essential for confirming the molecular weight of the synthetic peptide.[10][11][12][13] Electrospray ionization (ESI) is a common technique for peptide analysis.[10][11]

1. Materials and Equipment:

-

LC-MS system (e.g., ESI-TOF or ESI-Orbitrap)

-

Purified OP-145

-

Solvents for LC-MS (e.g., 0.1% formic acid in water and ACN)

2. Procedure:

-

Dissolve a small amount of purified OP-145 in an appropriate solvent (e.g., 50% ACN/water with 0.1% formic acid).

-

Infuse the sample directly or via LC into the ESI source.

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range.

-

Deconvolute the resulting multi-charged ion series to determine the experimental molecular weight.

-

Compare the experimental mass with the calculated theoretical mass of OP-145 (acetylated N-terminus, amidated C-terminus).

| Parameter | Value | Source |

| Sequence | Acetyl-IGKEFKRIVERIKRFLRELVRPLR-Amide | [2] |

| Molecular Formula | C₁₄₂H₂₄₆N₄₆O₃₁ | [2] |

| Theoretical Monoisotopic Mass | 3092.9 g/mol | Derived |

| Theoretical Average Mass | 3093.8 g/mol | [2] |

Protocol 3: Structural Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of the peptide, which for OP-145 is expected to be predominantly α-helical in membrane-mimicking environments.[14]

1. Materials and Equipment:

-

CD Spectrometer

-

Quartz cuvette (1 mm path length)

-

Purified OP-145

-

Phosphate buffer (10 mM, pH 7.4)

-

Membrane-mimicking solvent (e.g., 50% trifluoroethanol (TFE) in buffer)

2. Procedure:

-

Prepare a stock solution of OP-145 in phosphate buffer. Dilute to a final concentration of 50-100 µM in both phosphate buffer and the TFE-containing buffer.

-

Record CD spectra from 190 to 260 nm at room temperature.

-

Acquire a baseline spectrum of the respective buffer/solvent and subtract it from the peptide spectrum.

-

Analyze the resulting spectrum. An α-helical structure is characterized by distinct minima at approximately 208 nm and 222 nm and a maximum around 192 nm.

Protocol 4: Functional Analysis by Antimicrobial Activity Assay

The biological activity of OP-145 is determined by its ability to inhibit microbial growth, typically quantified by the Minimal Inhibitory Concentration (MIC).[15]

1. Materials and Equipment:

-

Target bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Growth medium (e.g., Mueller-Hinton Broth, MHB)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

Purified OP-145

2. Procedure:

-

Grow the bacterial strain to the mid-logarithmic phase in MHB.

-

Dilute the bacterial culture to a final concentration of 5 x 10⁵ CFU/mL in fresh MHB.

-

Prepare a 2-fold serial dilution of OP-145 in MHB in a 96-well plate (e.g., from 64 µg/mL down to 0.5 µg/mL).

-

Add an equal volume of the diluted bacterial suspension to each well. Include a positive control (bacteria only) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of OP-145 that completely inhibits visible bacterial growth.

| Bacterial Strain | Reported MIC (µM) | Source |

| Staphylococcus aureus | 0.8 - 1.6 | [2] |

| Enterococcus hirae | 1.6 - 3.2 | [16] |

Section 3: Mechanism of Action

OP-145 exerts its antimicrobial effect by directly interacting with and disrupting bacterial membranes.[2] As a cationic peptide, it is electrostatically attracted to the negatively charged components of bacterial membranes (like phosphatidylglycerol), but less so to the zwitterionic phospholipids (like phosphatidylcholine) that dominate mammalian cell membranes, providing a degree of selectivity.[14] This interaction leads to membrane permeabilization, thinning, and the formation of pore-like structures, ultimately causing leakage of cellular contents and cell death.[2][14][17]

Signaling Pathway: OP-145 Membrane Interaction

Caption: The proposed mechanism of action for the OP-145 antimicrobial peptide.

References

- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 2. toku-e.com [toku-e.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. bachem.com [bachem.com]

- 6. hplc.eu [hplc.eu]

- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Peptide Purification by Reversed‐phase HPLC [bio-protocol.org]

- 10. polarispeptides.com [polarispeptides.com]

- 11. diposit.ub.edu [diposit.ub.edu]

- 12. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Phospholipid-driven differences determine the action of the synthetic antimicrobial peptide OP-145 on Gram-positive bacterial and mammalian membrane model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimicrobial peptides - Wikipedia [en.wikipedia.org]

- 16. Membrane Activity of LL-37 Derived Antimicrobial Peptides against Enterococcus hirae: Superiority of SAAP-148 over OP-145 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 145

For Research Use Only.

Introduction

The emergence of multidrug-resistant bacteria necessitates the discovery and development of novel antibacterial agents. A critical step in the preclinical evaluation of a new agent is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1][2][3][4] This application note provides detailed protocols for determining the MIC of the novel compound "Antibacterial agent 145" using the broth microdilution method, a standard procedure recommended by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8]

Principle of the Assay

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium.[9][10] Following incubation, the presence or absence of visible bacterial growth is determined. The MIC is identified as the lowest concentration of the agent that completely inhibits this growth.[1][11] This method allows for a quantitative assessment of the agent's potency and is suitable for testing multiple bacterial strains simultaneously in a 96-well microtiter plate format.[9][12]

Materials and Reagents

-

Antibacterial agent 145

-

Reference QC bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

-

Clinical bacterial isolates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[13]

-

Sterile 96-well U-bottom microtiter plates

-

Sterile reagent reservoirs

-

Multichannel pipettes and sterile tips

-

0.5 McFarland turbidity standard

-

Spectrophotometer or densitometer

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)[13]

-

Vortex mixer

Detailed Experimental Protocol: Broth Microdilution

This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]

Preparation of Antibacterial Agent Stock Solution

-

Weigh Agent: Accurately weigh a sufficient amount of Antibacterial agent 145 powder. Note the potency of the powder if provided.

-

Solvent Selection: Dissolve the agent in a suitable solvent (e.g., water, DMSO). If a solvent other than water is used, ensure its final concentration in the assay does not exceed 1% and does not affect bacterial growth.

-

Stock Solution: Prepare a stock solution at a concentration at least 10 times the highest concentration to be tested (e.g., 1280 µg/mL for a final test range of 0.125-128 µg/mL).[12] Sterilize the stock solution by membrane filtration if necessary.[12]

Preparation of Bacterial Inoculum

-

Subculture: From a stock culture, streak the QC strain or clinical isolate onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 35°C.

-

Colony Selection: Select 3-5 well-isolated colonies of the same morphological type from the fresh agar plate.

-

Suspension: Touch the top of each colony with a sterile loop and transfer the growth to a tube containing sterile saline or PBS. Vortex thoroughly to create a smooth suspension.

-

Standardization: Adjust the bacterial suspension turbidity to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (OD at 625 nm should be 0.08-0.13). This suspension contains approximately 1-2 x 10⁸ CFU/mL.

-

Final Inoculum: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13] This typically requires a 1:100 dilution of the standardized suspension into the broth.

Microtiter Plate Preparation and Inoculation

-

Dispense Medium: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

-

Add Agent: Add 100 µL of the 2X final high concentration of Antibacterial agent 145 (prepared in CAMHB) to well 1.

-

Serial Dilution: Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and down 6-8 times.[14] Continue this two-fold serial dilution across the plate to well 10.[14] Discard the final 50 µL from well 10.[14]

-

Well 11 will serve as the growth control (no agent).

-

Well 12 will serve as the sterility control (no bacteria).[14]

-

-

Inoculation: Add 50 µL of the final bacterial inoculum (prepared in step 4.2.5) to wells 1 through 11. Do not add bacteria to well 12.[14] This brings the final volume in each well to 100 µL and achieves the target inoculum of 5 x 10⁵ CFU/mL.

-

Incubation: Seal the plate (e.g., with an adhesive film or place in a plastic bag) to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[13]

Interpretation of Results

-

Examine Controls: Before reading the test wells, check the control wells.

-

Sterility Control (Well 12): Should show no growth (clear).

-

Growth Control (Well 11): Should show adequate turbidity (visible growth).

-

-

Determine MIC: Examine the wells containing the antibacterial agent, starting from the lowest concentration (well 10) and moving to the highest (well 1). The MIC is the lowest concentration of Antibacterial agent 145 that completely inhibits visible growth, observed as a clear well or a distinct lack of turbidity compared to the growth control.[1]

Data Presentation

MIC values should be recorded and presented in a clear, tabular format. This allows for easy comparison of the agent's activity against different bacterial strains and in relation to standard control antibiotics.

Table 1: Sample MIC Data for Antibacterial Agent 145

| Bacterial Strain | ATCC Number | Antibacterial Agent | MIC (µg/mL) | QC Range (µg/mL) |

| Escherichia coli | 25922 | Agent 145 | 4 | N/A |

| Ciprofloxacin | 0.008 | 0.004 - 0.016 | ||

| Staphylococcus aureus | 29213 | Agent 145 | 0.5 | N/A |

| Vancomycin | 1 | 0.5 - 2 | ||

| Pseudomonas aeruginosa | 27853 | Agent 145 | 16 | N/A |

| Gentamicin | 0.5 | 0.25 - 1 | ||

| Enterococcus faecalis | 29212 | Agent 145 | >64 | N/A |

| Ampicillin | 1 | 0.5 - 2 |

Visualizations

Diagrams help to clarify complex workflows and mechanisms. The following are presented in the DOT language for use with Graphviz.

Experimental Workflow

Caption: Workflow for MIC determination by broth microdilution.

Hypothetical Mechanism of Action

This diagram illustrates a potential mechanism where an antibacterial agent inhibits bacterial protein synthesis, a common target for antibiotics.

References

- 1. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. sanfordguide.com [sanfordguide.com]

- 4. idexx.dk [idexx.dk]

- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 6. goums.ac.ir [goums.ac.ir]

- 7. iacld.com [iacld.com]

- 8. darvashco.com [darvashco.com]

- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methods | MI [microbiology.mlsascp.com]

- 11. dickwhitereferrals.com [dickwhitereferrals.com]

- 12. One moment, please... [microbeonline.com]

- 13. goldbio.com [goldbio.com]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Application Notes and Protocols: Designing Experiments to Test OP-145 Efficacy on Bacterial Biofilms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. These structured communities of bacteria are encased in a self-produced matrix of extracellular polymeric substances (EPS), which acts as a physical barrier and facilitates intercellular communication, contributing to their recalcitrance. OP-145, a synthetic antimicrobial peptide derived from the human cathelicidin LL-37, has demonstrated promising antimicrobial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This document provides detailed protocols for a suite of experiments designed to rigorously evaluate the efficacy of OP-145 in preventing the formation of and eradicating established bacterial biofilms.

The following protocols describe methods to quantify biofilm biomass, assess bacterial viability within biofilms, and visualize the structural impact of OP-145 treatment. These assays are fundamental for preclinical assessment and understanding the antibiofilm potential of novel therapeutic agents like OP-145.

Core Experimental Workflow

The overall workflow for testing the efficacy of OP-145 against bacterial biofilms can be broken down into three main stages: biofilm formation and treatment, quantification of biofilm biomass and viability, and visualization of biofilm architecture.

Caption: Experimental workflow for evaluating OP-145 antibiofilm efficacy.

Experimental Protocols

Biofilm Formation and Treatment with OP-145

This initial protocol outlines the steps for growing bacterial biofilms in a 96-well plate format and subsequently treating them with OP-145. This serves as the foundational step for the subsequent quantification and visualization assays.

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 15442)

-

Tryptic Soy Broth (TSB) or other appropriate growth medium

-

Sterile 96-well flat-bottom microtiter plates

-

OP-145 peptide stock solution

-

Phosphate-buffered saline (PBS)

Procedure:

-

Bacterial Culture Preparation: Inoculate a single colony of the desired bacterial strain into 5 mL of TSB and incubate overnight at 37°C with shaking.

-

Inoculum Preparation: Dilute the overnight culture 1:100 in fresh TSB.

-

Biofilm Growth: Add 200 µL of the diluted bacterial culture to each well of a 96-well plate. Include wells with sterile medium only as a negative control. Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.[3][4][5]

-

Washing: Carefully aspirate the planktonic bacteria from each well. Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.

-

OP-145 Treatment: Prepare serial dilutions of OP-145 in TSB. Add 200 µL of the OP-145 solutions to the wells containing the established biofilms. Include a positive control (biofilm with no treatment) and a negative control (wells with no biofilm and no treatment).

-

Incubation: Incubate the plate at 37°C for the desired treatment duration (e.g., 24 hours).

Quantification of Biofilm Biomass using Crystal Violet Assay

The crystal violet assay is a simple and widely used method to quantify the total biofilm biomass by staining the attached cells and extracellular matrix.[3][5][6][7]

Caption: Crystal Violet Assay Workflow.

Materials:

-

0.1% (w/v) Crystal Violet solution

-

33% (v/v) Acetic Acid

-

PBS

-

Microplate reader

Procedure:

-

Washing: After OP-145 treatment, aspirate the medium and wash the wells twice with 200 µL of PBS.

-

Fixation: Heat-fix the biofilms by incubating the plate at 60°C for 1 hour.[3]

-

Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[6]

-

Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.

-

Drying: Invert the plate and tap it gently on a paper towel to remove excess water. Allow the plate to air dry completely.

-

Solubilization: Add 200 µL of 33% acetic acid to each well to solubilize the bound crystal violet.[3][4]

-

Quantification: Measure the absorbance at 595 nm using a microplate reader.

Data Presentation:

| OP-145 Concentration (µg/mL) | Mean Absorbance (595 nm) | Standard Deviation | % Biofilm Inhibition |

| 0 (Control) | 1.25 | 0.08 | 0% |

| 1 | 1.02 | 0.05 | 18.4% |

| 5 | 0.78 | 0.06 | 37.6% |

| 10 | 0.45 | 0.04 | 64.0% |

| 25 | 0.21 | 0.03 | 83.2% |

| 50 | 0.10 | 0.02 | 92.0% |

Assessment of Biofilm Viability using Resazurin Assay

The resazurin assay is a metabolic activity indicator used to assess the viability of cells within a biofilm. Metabolically active cells reduce the blue resazurin dye to the pink, fluorescent resorufin.[8][9][10]

Caption: Resazurin Assay Workflow.

Materials:

-

Resazurin sodium salt

-

Sterile PBS

-

Fluorescence microplate reader

Procedure:

-

Washing: Following OP-145 treatment, gently wash the biofilms twice with 200 µL of sterile PBS.

-

Resazurin Addition: Prepare a 0.01% (w/v) resazurin solution in PBS and filter-sterilize. Add 200 µL of the resazurin solution to each well.

-

Incubation: Incubate the plate in the dark at 37°C for 1-4 hours. The incubation time may need to be optimized depending on the bacterial species and biofilm density.[11]

-

Quantification: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[9][11]

Data Presentation:

| OP-145 Concentration (µg/mL) | Mean Fluorescence Units (RFU) | Standard Deviation | % Viability Reduction |

| 0 (Control) | 85432 | 4321 | 0% |

| 1 | 79876 | 3987 | 6.5% |

| 5 | 65432 | 3210 | 23.4% |

| 10 | 43210 | 2109 | 49.4% |

| 25 | 21098 | 1054 | 75.3% |

| 50 | 9876 | 493 | 88.4% |

Visualization of Biofilm Structure and Viability using Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the three-dimensional visualization of biofilm architecture and the differentiation of live and dead cells within the biofilm using fluorescent dyes.[12][13]

Materials:

-

Live/Dead BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium iodide)[14][15][16]

-

Confocal laser scanning microscope

-

Glass-bottom dishes or slides suitable for microscopy

Procedure:

-

Biofilm Growth and Treatment: Grow biofilms on glass-bottom dishes or coverslips placed in multi-well plates, following the protocol described in section 1.

-

Staining: After treatment with OP-145, wash the biofilms gently with PBS. Prepare the staining solution according to the manufacturer's instructions, typically by mixing SYTO 9 and propidium iodide. Add the staining solution to the biofilms and incubate in the dark at room temperature for 15-30 minutes.[15][16]

-

Washing: Gently rinse with PBS to remove excess stain.

-

Imaging: Mount the sample on the confocal microscope. Use appropriate laser channels for SYTO 9 (green fluorescence, indicating live cells) and propidium iodide (red fluorescence, indicating dead or membrane-compromised cells).[15][17] Acquire z-stack images to visualize the three-dimensional structure of the biofilm.

Data Presentation:

The data from CLSM is primarily qualitative (images) but can be quantified using image analysis software to determine the ratio of live to dead cells and biofilm thickness.

| OP-145 Concentration (µg/mL) | Predominant Cell State | Biofilm Structure | Estimated Live/Dead Ratio |

| 0 (Control) | Live (Green) | Dense, thick biofilm | >95% Live |

| 10 | Mixed Live/Dead | Moderate biofilm thinning | ~60% Live |

| 50 | Dead (Red) | Disrupted, sparse biofilm | <10% Live |

Conclusion